molecular formula C6H5Cl2F2N B6174773 3-chloro-2,6-difluoroaniline hydrochloride CAS No. 2490406-84-1

3-chloro-2,6-difluoroaniline hydrochloride

Cat. No.: B6174773
CAS No.: 2490406-84-1
M. Wt: 200
InChI Key:
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Description

3-chloro-2,6-difluoroaniline hydrochloride is a chemical compound with the molecular weight of 200.01 . It is a solid substance that is typically stored at room temperature .


Synthesis Analysis

The synthesis of 2,6-difluoroaniline, a related compound, has been described in a patent . The process involves the partial fluorine exchange of 1,2,3-trichlorobenzene to a mixture of 2,6-difluorochlorobenzene and 2,3-difluorochlorobenzene, followed by amination of the chloro substituents and separation of the desired product .


Molecular Structure Analysis

The molecular formula of 3-chloro-2,6-difluoroaniline is C6H4ClF2N . The InChI code is 1S/C6H4ClF2N/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,10H2 .


Physical and Chemical Properties Analysis

This compound is a solid substance that is typically stored at room temperature . It has a molecular weight of 200.01 .

Safety and Hazards

The compound is classified as a warning under the GHS07 classification . It is advised to avoid breathing dust, fume, gas, mist, vapors, or spray. Protective gloves, clothing, and eye/face protection should be worn when handling the compound . It should be used only outdoors or in a well-ventilated area .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-chloro-2,6-difluoroaniline hydrochloride involves the reaction of 3-chloroaniline with 2,6-difluoronitrobenzene followed by reduction of the resulting nitro compound to the corresponding aniline. The aniline is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "3-chloroaniline", "2,6-difluoronitrobenzene", "Sodium dithionite", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: 3-chloroaniline is reacted with 2,6-difluoronitrobenzene in the presence of a suitable catalyst such as palladium on carbon and a solvent such as ethanol or methanol. The reaction is carried out under reflux conditions for several hours to yield the corresponding nitro compound.", "Step 2: The nitro compound is then reduced to the corresponding aniline using sodium dithionite as the reducing agent. The reaction is carried out in a suitable solvent such as water or ethanol at room temperature for several hours.", "Step 3: The resulting aniline is then reacted with hydrochloric acid to form the hydrochloride salt. The reaction is carried out in a suitable solvent such as water or ethanol at room temperature for several hours. The product is then isolated by filtration and dried under vacuum." ] }

CAS No.

2490406-84-1

Molecular Formula

C6H5Cl2F2N

Molecular Weight

200

Purity

95

Origin of Product

United States

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